3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(3,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-14-10-15(2)12-18(11-14)27-8-9-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-4-6-17(24)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVQEQKSFOJEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with significant potential in biological and medicinal applications. Its structure includes a bromobenzyl group and a dimethylphenyl group, which may influence its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H22BrN5O2
- Molecular Weight : 480.4 g/mol
- CAS Number : 872843-21-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The imidazo[2,1-f]purine core is known to interact with nucleic acids and proteins, potentially modulating gene expression and enzyme activity. The presence of the bromobenzyl and dimethylphenyl groups may enhance binding affinity to specific targets, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that related compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways .
- IC50 Values : In several studies, IC50 values for related compounds have been reported in the micromolar range, indicating potent cytotoxic effects against cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Inhibition Studies : Compounds with similar structures have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of imidazopurine derivatives:
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : Compounds were screened using the sulforhodamine B assay.
- Findings : The tested compounds exhibited varying degrees of cytotoxicity with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial properties:
- Objective : To evaluate the antibacterial activity against common pathogens.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Findings : Certain derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H22BrN5O2 |
| Molecular Weight | 480.4 g/mol |
| CAS Number | 872843-21-5 |
| Anticancer IC50 (MCF-7) | Micromolar range |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
(a) Enzyme Inhibition (PDE4B1/PDE10A)
- Compound 5 (): Exhibits promising PDE4B1 and PDE10A inhibition, attributed to its 6,7-dimethoxy-3,4-dihydroisoquinolinyl substituent, which enhances enzyme binding through electron-donating and hydrophobic interactions .
- Target Compound : The 3,5-dimethylphenyl group at the 8-position may favor PDE10A selectivity due to its steric bulk and lipophilicity, while the 4-bromobenzyl group could stabilize binding via halogen bonding.
(b) Receptor Affinity (5-HT and Dopamine Receptors)
- 3-(4-Fluorobenzyl) analog () : Fluorine’s electronegativity may improve 5-HT receptor binding compared to bromine, but its smaller size reduces hydrophobic interactions .
- 8-(4-Ethylphenyl) analog () : Less bulky substituents (e.g., ethyl vs. dimethylphenyl) may reduce receptor affinity but improve metabolic stability .
(c) Substituent Effects on Pharmacokinetics
- Bromine vs.
- Dimethylphenyl vs. Methoxyphenyl : The dimethyl group offers greater hydrophobicity, favoring membrane permeability, while methoxy groups improve solubility through hydrogen bonding .
Preparation Methods
Cyclization of 1-Methylxanthine Derivatives
Theophylline (1,3-dimethylxanthine) is a widely utilized precursor due to its inherent purine dione structure. Reaction with chloroformates or α,β-unsaturated aldehydes under acidic conditions facilitates imidazole ring annulation. For instance, Bi(OTf)₃ and p-TsOH·H₂O catalyze Ritter-type reactions between theophylline derivatives and nitriles, forming imidazo[2,1-f]purine cores via carbocation intermediates. This method achieves cyclization at 150°C in 1,2-dichloroethane (DCE), yielding tricyclic products in 75–95% efficiency.
Oxime-Mediated Cyclocondensation
Alternative approaches employ 4-nitroimidazole-5-carboxime intermediates, which undergo cyclocondensation with orthoesters and ammonia in sealed tubes. This method avoids direct N-oxidation challenges, enabling purine dione formation in 60–80% yields. For the target compound, this route offers flexibility in introducing substituents at positions 3 and 8 during intermediate stages.
Regioselective Functionalization of the Purine Core
Suzuki-Miyaura Coupling at Position 8: 3,5-Dimethylphenyl Incorporation
Introduction of the 3,5-dimethylphenyl group employs Suzuki-Miyaura cross-coupling. A halogenated precursor (e.g., 8-bromo-imidazo[2,1-f]purine) reacts with 3,5-dimethylphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C. This method, adapted from thiopyrano[4,3-d]pyrimidine syntheses, delivers coupling yields of 78–82%. Post-reaction extraction with ethyl acetate and chromatography (30% EtOAc/hexane) yields the 8-(3,5-dimethylphenyl) derivative.
Optimization of Reaction Conditions
Catalytic Systems for Cyclization
Comparative studies reveal Bi(OTf)₃ surpasses traditional acids (e.g., H₂SO₄) in imidazo ring formation. Bi(OTf)₃ (5 mol%) in DCE at 150°C reduces side-product formation (e.g., alcohol adducts) from 15% to <5%. p-TsOH·H₂O (7.5 equiv) further stabilizes nitrilium intermediates, enhancing cyclization selectivity.
Solvent Effects in Alkylation
DMF outperforms DMSO and THF in 3-position alkylation due to superior solubility of purine intermediates. Reactions in DMF at 80°C achieve 90% conversion versus 65% in THF.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Potentiometric titration of hydrochloride salts confirms >98% purity. HPLC (C18 column, MeCN/H₂O 70:30) shows a single peak at t = 12.4 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bi(OTf)₃ Cyclization | 92 | 98 | High regioselectivity |
| Oxime Cyclocondensation | 78 | 95 | Avoids N-oxide byproducts |
| Suzuki Coupling | 82 | 97 | Broad substrate scope |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Core formation : Cyclization of purine precursors under acidic/basic conditions (e.g., using trifluoroacetic acid or KOH) to construct the imidazo[2,1-f]purine backbone .
- Substituent introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to attach the 4-bromobenzyl and 3,5-dimethylphenyl moieties. Palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) are critical for regioselectivity .
- Yield optimization : Control reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 for boronic acid derivatives) to minimize side products .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 506.12) .
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening approaches are recommended to assess its activity?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) with ATP-concentration titrations to determine IC₅₀ values .
- Cell-based studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Target validation : Competitive binding assays (e.g., SPR or fluorescence polarization) to confirm receptor interactions .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Variable standardization : Normalize assay conditions (e.g., pH, temperature, cell passage number) to reduce inter-lab variability .
- Orthogonal validation : Cross-verify activity using alternative methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers due to impurities or solvent effects .
Q. What strategies improve synthetic scalability while maintaining stereochemical control?
- Methodological Answer :
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times for high-temperature steps (e.g., cyclization) .
- Catalyst screening : Test Pd/XPhos systems for coupling reactions to minimize byproducts and improve turnover numbers .
- Solvent optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
Q. How can computational chemistry predict binding modes and guide structural modifications?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) to identify critical binding residues .
- QSAR modeling : Develop regression models correlating substituent electronegativity with bioactivity (e.g., Hammett constants) .
Q. What methodologies elucidate stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to pH 1–13 buffers at 37°C, monitoring degradation via LC-MS to identify hydrolytic/oxidative pathways .
- Light sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) with UV/vis spectroscopy .
- Metabolite profiling : Use hepatocyte microsomes and LC-HRMS to detect Phase I/II metabolites .
Q. How to design SAR studies for substituent modifications on the imidazo[2,1-f]purine core?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at the 4-bromobenzyl/3,5-dimethylphenyl positions .
- Bioassay triaging : Prioritize analogs showing ≥50% activity in primary screens for secondary validation (e.g., dose-response curves) .
- Crystallography : Co-crystallize active analogs with target proteins (e.g., PDB deposition) to validate docking predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
